Dimethyl 3-oxoadipate

Catalog No.
S1891940
CAS No.
5457-44-3
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 3-oxoadipate

CAS Number

5457-44-3

Product Name

Dimethyl 3-oxoadipate

IUPAC Name

dimethyl 3-oxohexanedioate

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3

InChI Key

CMGTZMRSJJKAPM-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)CC(=O)OC

Canonical SMILES

COC(=O)CCC(=O)CC(=O)OC

Dimethyl 3-oxoadipate: is an organic compound commonly used in scientific research and chemical synthesis. It’s a derivative of adipic acid and is classified as a ketone. The compound has a molecular formula of C8H12O5 and a molar mass of 188.18 g/mol.

  • Chemical Synthesis Dimethyl 3-oxoadipate can be used as a chemical intermediate in the production of pharmaceuticals, fragrances, agrochemicals, and polymers. It can undergo reactions such as esterification, reduction, and oxidation. It can be hydrolyzed to form adipic acid and methanol.
  • Pharmaceuticals It can be used as a starting material for the synthesis of various drugs.

Dimethyl 3-oxoadipate is a chemical compound with the molecular formula C8H12O5. It features a unique structure characterized by two ester groups, which contribute to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 188.18 g/mol and can be represented by the InChI format as follows: InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 .

  • Degradation Reactions: It can undergo degradation pathways involving coenzyme A derivatives, such as the conversion to 3-oxoadipyl-CoA and succinate when reacted with succinyl-CoA .
  • Methyl Ketone Biosynthesis: The compound is involved in the biosynthesis of methyl ketones from 3-oxoacids .

These reactions illustrate its role in metabolic pathways, particularly in the degradation of aromatic compounds.

Dimethyl 3-oxoadipate plays a significant role in microbial metabolism. It acts as an intermediate in the degradation of catechols and other aromatic compounds. For instance, it has been identified as an inducer in the biodegradation pathways of certain microorganisms, facilitating the breakdown of complex organic molecules .

Several methods exist for synthesizing dimethyl 3-oxoadipate:

  • From Ethyl Bromoalkanoates: A notable method involves the reaction of ethyl 2-bromoalkanoates with zinc and succinic anhydride to yield β-oxoadipate derivatives.
  • Cyclopropane Derivatives: Another synthetic route includes converting gem-dimethyl groups in specific oxazolines to cyclopropanes.

These methods showcase the compound's versatility in organic synthesis.

Dimethyl 3-oxoadipate finds applications across various fields:

  • Energy Conversion: Research indicates its potential use in energy conversion processes, particularly in hydrogen production systems.
  • Organic Synthesis: It serves as a precursor for synthesizing β-oxoadipate derivatives and other complex organic molecules.

Dimethyl 3-oxoadipate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Oxoadipic AcidC6H8O5A key intermediate in fatty acid metabolism
β-KetoadipateC6H8O4Involved in microbial degradation pathways
Dimethyl AdipateC8H14O4A diester used primarily as a plasticizer

Uniqueness

Dimethyl 3-oxoadipate is unique due to its dual ester functionality and its specific role as an intermediate in both energy conversion processes and microbial degradation pathways. This positions it distinctly among similar compounds that may not exhibit such diverse applications.

XLogP3

-0.3

Other CAS

5457-44-3

Wikipedia

Dimethyl 3-oxoadipate

Dates

Modify: 2023-08-16

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